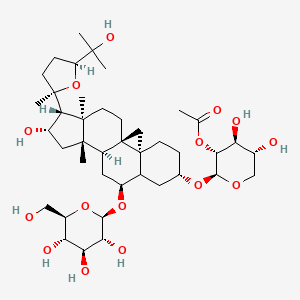

Astragaloside-II

Description

Properties

Molecular Formula |

C41H66O15 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1 |

InChI Key |

LVBLYMQWWGLBRE-KBPGRPEXSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O |

Canonical SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Astragaloside-II Mechanism of Action in T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which Astragaloside-II, a primary active saponin (B1150181) from Astragalus membranaceus, modulates T-lymphocyte function. The focus is on its role in T-cell activation, signaling pathways, and the downstream immunological consequences.

Core Mechanism: Enhancement of T-Cell Activation via CD45 PTPase

Astragaloside-II functions as a potent immunomodulator by directly targeting and enhancing the activity of CD45, a critical protein tyrosine phosphatase (PTPase) in T-lymphocytes.[1][2] CD45 plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling. The core mechanism involves the dephosphorylation of the lymphocyte-specific protein tyrosine kinase (LCK) at an inhibitory tyrosine residue, Tyr505.[1][2] By promoting this dephosphorylation event, Astragaloside-II effectively lowers the threshold for T-cell activation, leading to a more robust immune response upon TCR stimulation.[1][2] This targeted action explains its ability to enhance T-cell-mediated immunity, particularly in immunosuppressed states.[1][2]

While Astragaloside-II has been shown to activate the mTOR signaling pathway, this has been primarily documented in the context of promoting intestinal epithelial repair and not directly within T-cells.[3][4][5] The principal and validated mechanism of action in T-lymphocytes remains the regulation of CD45 PTPase activity.[1][2]

Quantitative Data Summary

The immunomodulatory effects of Astragaloside-II on T-cells have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of Astragalosides on CD45 PTPase Activity [1][2]

| Compound | EC₅₀ (μg/mL) for pNPP/OMFP Hydrolysis |

|---|---|

| Astragaloside I | 10.42 |

| Astragaloside II | 3.33 |

| Astragaloside III | 5.86 |

| Astragaloside IV | 4.31 |

Table 2: In Vitro Effects of Astragaloside-II on T-Cell Function [1][2]

| Assay | Stimulant | Astragaloside-II Concentration | Result |

|---|---|---|---|

| Splenocyte Proliferation | ConA, alloantigen, or anti-CD3 | 10 and 30 nmol/L | Significantly enhanced proliferation |

| Cytokine Secretion | anti-CD3 | 30 nmol/L | Significantly increased IL-2 and IFN-γ |

| mRNA Upregulation | anti-CD3 | 30 nmol/L | Upregulated IFN-γ and T-bet mRNA |

| Activation Marker Expression | anti-CD3 | 30 nmol/L | Promoted CD25 and CD69 expression on CD4⁺ T-cells |

| LCK Dephosphorylation | anti-CD3/CD28 | 100 nmol/L | Promoted dephosphorylation of LCK (Tyr505) |

Table 3: In Vivo Effects of Astragaloside-II in Immunosuppressed Mice [1][2]

| Model | Treatment | Outcome |

|---|

| Cyclophosphamide (CTX)-induced immunosuppression | Oral administration of Astragaloside-II (50 mg/kg) | Restored splenic T-cell proliferation and production of IFN-γ and IL-2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments used to elucidate the mechanism of Astragaloside-II.

3.1 CD45 PTPase Activity Assay [1][2]

-

Objective: To measure the direct effect of Astragaloside-II on CD45 phosphatase activity.

-

Method: A colorimetric assay is used.

-

Reagents: Recombinant CD45, p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (OMFP) as substrate, Astragaloside compounds.

-

Procedure:

-

Recombinant CD45 is incubated with varying concentrations of Astragaloside-II.

-

The substrate (pNPP or OMFP) is added to initiate the reaction.

-

The hydrolysis of the substrate, which results in a color change, is measured spectrophotometrically.

-

EC₅₀ values are calculated based on the concentration-dependent increase in substrate hydrolysis.[1][2]

-

3.2 T-Cell Proliferation Assay [1][2]

-

Objective: To assess the effect of Astragaloside-II on T-cell proliferation following stimulation.

-

Method: [³H]-thymidine incorporation assay.

-

Procedure:

-

Primary splenocytes (4×10⁵ cells/well) are cultured in 96-well plates.[2]

-

Cells are stimulated with Concanavalin A (ConA), alloantigen, or plate-coated anti-CD3 antibody (5 µg/mL).[1][2]

-

Cells are concurrently treated with various concentrations of Astragaloside-II or vehicle control.

-

After a 48-hour incubation, [³H]-thymidine is added to each well for the final hours of culture.

-

Cells are harvested, and the amount of incorporated [³H]-thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.

-

3.3 Cytokine Measurement by ELISA [1][2]

-

Objective: To quantify the secretion of key T-cell cytokines.

-

Procedure:

-

Splenocytes are stimulated and treated as described in the proliferation assay.

-

Culture supernatants are collected after 36 hours.[2]

-

The concentrations of IL-2 and IFN-γ in the supernatants are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

3.4 Flow Cytometry for Activation Markers [1][2][6]

-

Objective: To analyze the expression of early activation markers on the T-cell surface.

-

Procedure:

-

Splenocytes (4×10⁶ cells/well) are cultured in 24-well plates coated with anti-CD3 (5 µg/mL) in the presence or absence of Astragaloside-II (30 nmol/L) for 36 hours.[6]

-

Cells are harvested and stained with fluorescently-labeled antibodies against CD4, CD25, and CD69.

-

The percentage of CD4⁺ T-cells expressing CD25 and CD69 is determined using a flow cytometer.

-

3.5 Western Blot for LCK Phosphorylation [1][2]

-

Objective: To directly assess the phosphorylation status of LCK at the inhibitory Tyr505 site.

-

Procedure:

-

Purified primary T-cells (5×10⁶/mL) are pretreated with Astragaloside-II (e.g., 100 nmol/L) for 2 hours.[2] A specific CD45 PTPase inhibitor can be used as a control.[1][2]

-

Cells are stimulated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) for 30 minutes.[2]

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated LCK (Tyr505) and total LCK.

-

Bands are visualized using chemiluminescence, and the ratio of phosphorylated to total LCK is quantified.

-

Conclusion

Astragaloside-II enhances T-cell function primarily by increasing the activity of the CD45 protein tyrosine phosphatase.[1][2] This leads to the dephosphorylation and activation of LCK, a critical kinase in the TCR signaling cascade.[1][2] The resulting downstream effects include increased T-cell proliferation, elevated production of Th1-polarizing cytokines such as IL-2 and IFN-γ, and higher expression of activation markers CD25 and CD69.[1][2] These findings, supported by both in vitro and in vivo data, identify Astragaloside-II as a targeted T-cell activator with significant potential for use in immunodeficiency conditions and as an adjuvant in therapeutic strategies requiring a robust T-cell response.

References

- 1. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Astragaloside II promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bioactive Constituents of Astragalus membranaceus: A Technical Guide for Researchers

Introduction

Astragalus membranaceus, a perennial plant belonging to the Leguminosae family, holds a significant position in traditional Chinese medicine, where it is esteemed for its wide array of therapeutic properties.[1] Modern phytochemical and pharmacological research has substantiated its traditional use, identifying a diverse range of bioactive constituents responsible for its medicinal effects.[2][3] This technical guide provides an in-depth overview of the core bioactive components of Astragalus membranaceus, their quantitative analysis, and the experimental methodologies used for their investigation. The primary classes of active compounds include polysaccharides, saponins (B1172615), and flavonoids, each contributing to the plant's immunomodulatory, anti-inflammatory, antioxidant, and anti-tumor activities.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and pharmacology of this important medicinal herb.

Core Bioactive Constituents

The primary bioactive constituents of Astragalus membranaceus can be broadly categorized into three major classes: polysaccharides, saponins, and flavonoids.[2][3]

1. Polysaccharides:

Astragalus polysaccharides (APS) are a major group of active ingredients in the root of A. membranaceus, known for their significant immunomodulatory, antioxidant, and antitumor properties.[4] These macromolecules are primarily composed of glucose, with smaller amounts of rhamnose, galactose, arabinose, xylose, mannose, glucuronic acid, and galacturonic acid.[5] The biological activity of APS is influenced by its structural features, including molecular weight, monosaccharide composition, and glycosidic linkages.[6] For instance, the immunomodulatory effects of APS are often attributed to a glucan backbone of α-(1→4)-linked D-glucose residues.[7]

2. Saponins:

Triterpenoid saponins, particularly cycloartane-type saponins known as astragalosides, are another critical class of bioactive compounds in Astragalus.[1] Over 40 different saponins have been isolated from the root, with astragaloside (B48827) IV being the most studied and often used as a quality marker for the plant material.[1][8] Astragalosides, including astragaloside I, II, III, and IV, exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiviral, and cardioprotective effects.[1][9]

3. Flavonoids:

Astragalus membranaceus is rich in various flavonoids, which are polyphenolic compounds with potent antioxidant and anti-inflammatory properties.[1][10] To date, over 300 chemical constituents have been isolated from Astragalus, including a significant number of flavonoids.[10] Key flavonoids identified in the plant include isoflavones such as calycosin (B1668236) and formononetin (B1673546), and their corresponding glucosides.[11][12] These compounds have been shown to modulate inflammatory signaling pathways and protect against oxidative stress.[10][13]

Quantitative Analysis of Bioactive Constituents

The concentration of bioactive constituents in Astragalus membranaceus can vary depending on factors such as the plant's origin, age, and processing methods.[14][15] Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), are employed for the quantitative analysis of these compounds.[16][17][18][19]

Table 1: Quantitative Analysis of Flavonoids in Astragalus membranaceus

| Compound | Concentration Range | Analytical Method | Reference |

| Calycosin-7-O-β-D-glucoside | 2.022 - 101.1 µg/mL (in extract) | HPLC | [16] |

| Formononetin | 38.04 - 1522 µg/mL (in extract) | HPLC | [16] |

| Total Flavonoids | 52.27 - 112.75 mg CE/g extract | Spectrophotometry | [19] |

| Total Phenolics | 135.24 - 197.40 mg GAE/g extract | Spectrophotometry | [19] |

Table 2: Quantitative Analysis of Saponins in Astragalus membranaceus

| Compound | Concentration Range | Analytical Method | Reference |

| Astragaloside I | 647.09 µg/g | HPLC | [20] |

| Astragaloside II | 234.02 µg/g | HPLC | [20] |

| Astragaluside III | 181.23 µg/g | HPLC | [20] |

| Astragaloside IV | 83.79 µg/g | HPLC | [20] |

| Total Saponins | 0.8800 mg/g (APAM) - 0.8944 mg/g (AR) | UPLC-Qtrap HRMS | [21] |

APAM: Aerial parts of Astragalus membranaceus; AR: Astragali Radix (root) CE: Catechin Equivalents; GAE: Gallic Acid Equivalents

Experimental Protocols

Extraction of Bioactive Constituents

a) Extraction of Polysaccharides and Saponins (Simultaneous):

This method allows for the concurrent extraction of both polysaccharides and saponins, optimizing resource utilization.

-

Maceration and Decoction: The dried roots of Astragalus membranaceus are sliced into 2-3 mm pieces. The slices are soaked in water and then decocted by refluxing with water (1:6-12 w/v) for 1.0-2.0 hours. This process is repeated 2-4 times.[22]

-

Concentration: The combined aqueous extracts are filtered and concentrated to a specific gravity of 1.10-1.20 (50°C).[22]

-

Ethanol (B145695) Precipitation: Concentrated extract is cooled, and 95% ethanol is added to a final concentration of 70-80% to precipitate the polysaccharides. The mixture is allowed to stand for over 12 hours.[22]

-

Separation: The precipitate (crude polysaccharides) is separated by centrifugation or filtration. The supernatant, containing the saponins, is collected for further processing.[22]

-

Saponin Purification: The supernatant is concentrated to recover the ethanol. The resulting solution is then passed through a macroporous resin column or subjected to n-butanol extraction to isolate the total saponins.[22]

b) Extraction of Flavonoids:

-

Solid-Liquid Extraction: Powdered Astragalus membranaceus root is extracted with a solvent such as methanol (B129727) or ethyl acetate.[23][24]

-

Solvent Partitioning: The crude extract can be further partitioned with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to enrich the flavonoid fraction.[23][24]

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of calycosin-7-O-β-D-glucoside and formononetin.[16]

-

Chromatographic System:

-

Standard Preparation: Standard solutions of calycosin-7-O-β-D-glucoside and formononetin are prepared in methanol at known concentrations to generate a calibration curve.[16]

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm membrane, and injected into the HPLC system.[16]

-

Data Analysis: The peak areas of the analytes in the sample chromatogram are compared to the calibration curve to determine their concentrations.[16]

Bioactivity Assay: Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of Astragalus membranaceus extracts or isolated compounds.[13]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test sample (e.g., total flavonoids of Astragalus, TFA) for a specific duration (e.g., 1 hour).[13]

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a defined period (e.g., 24 hours).[13]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using ELISA kits.[13]

-

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated proteins in the NF-κB and MAPK signaling pathways are determined by Western blotting of cell lysates.[13]

Signaling Pathways and Mechanisms of Action

The bioactive constituents of Astragalus membranaceus exert their pharmacological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response and are key targets for the anti-inflammatory actions of Astragalus flavonoids and saponins.[10][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[13] Flavonoids from Astragalus have been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα, thereby blocking NF-κB nuclear translocation.[13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises several cascades, including the p38 and JNK pathways. External stimuli like LPS can activate these cascades, leading to the phosphorylation of p38 and JNK. These activated kinases can then regulate the expression of inflammatory mediators. Total flavonoids of Astragalus (TFA) have been demonstrated to significantly inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages, thereby contributing to their anti-inflammatory effects.[13]

Experimental Workflow: From Plant Material to Bioactive Constituent Analysis

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and quantification of bioactive constituents from Astragalus membranaceus.

Conclusion

Astragalus membranaceus is a rich source of diverse bioactive compounds, with polysaccharides, saponins, and flavonoids being the most significant contributors to its therapeutic effects. This guide has provided a comprehensive overview of these constituents, their quantitative analysis, and the experimental methodologies for their study. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals aiming to harness the therapeutic potential of this important medicinal plant. Further research into the synergistic effects of these compounds and the development of standardized extraction and quantification methods will be crucial for the continued development of Astragalus-based therapeutics.

References

- 1. Astragalus Membranaceus—Can It Delay Cellular Aging? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. worldscientific.com [worldscientific.com]

- 4. Structural features and biological activities of the polysaccharides from Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Astragalus polysaccharides: structure-immunomodulation relationships, multi-target pharmacological activities, and cutting-edge applications in immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Effects of Astragaloside IV: A Review | CoLab [colab.ws]

- 9. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]

- 11. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Immunomodulatory and anti-inflammatory effects of total flavonoids of Astragalus by regulating NF-ΚB and MAPK signalling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Differences of Water Soluble Polysaccharides in Astragalus membranaceus Induced by Origin and Their Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Phytochemical Unscrambling of Flowers Originating from Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) P. K. Hsiao and Astragalus membranaceus (Fisch.) Bug. by Applying the Intagretive Plant Metabolomics Method Using UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical Discrimination of Astragalus mongholicus and Astragalus membranaceus Based on Metabolomics Using UHPLC-ESI-Q-TOF-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. CN102443072A - Method for Simultaneously Extracting Polysaccharide and Saponin from Radix Astragali - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. [Preparative isolation and purification of calycosin and formononetin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Astragaloside II: A Technical Guide to Discovery, Isolation, and Analysis from Astragalus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside (B48827) II, a principal bioactive cycloartane-type triterpenoid (B12794562) saponin (B1150181) from the medicinal plant genus Astragalus, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and quantitative distribution of Astragaloside II. It further details experimental protocols for its extraction, isolation, and purification, and explores its interaction with key signaling pathways. This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Discovery and Structural Elucidation

Astragaloside II is a major saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus var. mongholicus (Bge.) Hsiao, plants with a long history in traditional Chinese medicine.[1] Its chemical structure has been identified as (3β,6α,16β,20R,24S)-3-[(2-O-acetyl-β-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl-β-D-glucopyranoside.[1] The elucidation of its structure was accomplished using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The molecular formula of Astragaloside II is C₄₃H₇₀O₁₅, with a molecular weight of approximately 827.01 g/mol .[1][2]

Natural Sources and Quantitative Distribution

The primary natural source of Astragaloside II is the root of various Astragalus species.[1] The concentration of this compound varies depending on the species, age of the plant, and the specific part of the root being analyzed.[1][3]

| Plant Species | Plant Part | Astragaloside II Content (mg/g DW) | Reference |

| Astragalus membranaceus var. mongholicus | Root | 2.09 | [1] |

| Astragalus membranaceus (2-year cultivated) | Root | Highest among 2, 3, 4, and 5-year old plants | [1] |

| Astragalus aitosensis (in vitro root culture) | Root | 0.473 (increased from 0.331 with methyl jasmonate elicitor) | [1] |

| Astragalus hoantchy | Not specified | Present | [1] |

| Astragalus lepsensis | Not specified | Present | [1] |

| Astragalus basineri | Not specified | Present | [1] |

| Astragalus schahrudensis | Not specified | Present | [1] |

| Astragalus sieversianus | Not specified | Present | [1] |

| Astragalus membranaceus | Periderm | ~8-fold higher than cortex and ~28-fold higher than xylem | [3] |

Experimental Protocols

Extraction of Astragaloside II

A common method for extracting Astragaloside II from Astragalus root is solvent extraction.[1]

Protocol: Ethanol (B145695) Reflux Extraction [1]

-

Preparation of Plant Material: The dried roots of Astragalus membranaceus are pulverized and screened through a 10-mesh sieve.[1]

-

Extraction: The powdered root material is subjected to reflux extraction with 70% ethanol at a solid-liquid ratio of 1:10 (w/v). The extraction is performed twice, each for a duration of 60 minutes.[1]

-

Filtration and Concentration: The resulting extract is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.[1]

Isolation and Purification of Astragaloside II

High-speed counter-current chromatography (HSCCC) is an effective technique for the isolation and purification of Astragaloside II from the crude extract.[1] Macroporous resin chromatography is also utilized for enrichment and purification.[4][5][6]

Protocol: High-Speed Counter-Current Chromatography (HSCCC) [1][7]

-

Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of Astragaloside II. A suitable K value for HSCCC is typically between 0.5 and 1.0. A common solvent system for the separation of saponins (B1172615) is composed of n-hexane, ethyl acetate, 2-propanol, and water.[1][7]

-

HSCCC Operation: The column is first filled with the stationary phase. The mobile phase (the lower aqueous phase) is then pumped into the column at a defined flow rate.[1]

-

Sample Injection: Once hydrodynamic equilibrium is reached, the sample solution (crude extract dissolved in the stationary phase) is injected.[1]

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions containing Astragaloside II are identified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

Protocol: Macroporous Resin Chromatography [4][5][6]

-

Resin Selection and Pretreatment: DA201 and D101 macroporous resins are suitable for enriching total astragalosides.[4][5] The resins are soaked in 95% ethanol for 24 hours, then eluted with ethanol and distilled water until no ethanol smell remains.[4]

-

Sample Loading: The crude extract, dissolved in distilled water, is passed through the packed resin column at a flow rate of 2 BV/h.[4][8]

-

Elution: The column is washed with water to remove impurities. The total astragalosides are then eluted with 80% ethanol at a flow rate of 5 BV/h.[5][6]

-

Concentration: The eluate containing the astragalosides is collected and concentrated to yield the purified product.[4]

Quantification of Astragaloside II

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of Astragaloside II.[1][9]

Protocol: High-Performance Liquid Chromatography (HPLC) [1]

-

Chromatographic Conditions:

-

Column: Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 μm)[10]

-

Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile (B52724) containing 0.1% formic acid.[10]

-

Detection: UV detection at 205 nm[1] or tandem mass spectrometry (LC-MS/MS).[10]

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: A stock solution of Astragaloside II with a known concentration is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution.[1]

-

Sample Solution: An accurately weighed amount of the plant extract is dissolved in methanol, filtered, and then injected into the HPLC system.[1]

-

-

Calibration Curve and Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of Astragaloside II in the sample is determined by interpolating its peak area on the calibration curve.[1]

Signaling Pathways and Mechanisms of Action

Astragaloside II modulates several important signaling pathways, which underlie its diverse pharmacological effects.[1][11]

mTOR Signaling Pathway

Astragaloside II can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][12] This activation is mediated, at least in part, by enhancing the uptake of L-arginine through cationic amino acid transporters (CATs).[12]

Caption: Astragaloside II activation of the mTOR signaling pathway.

CD45 Signaling Pathway

Astragaloside II can enhance T-cell activation by regulating the activity of the CD45 protein tyrosine phosphatase.[1][13] CD45 dephosphorylates the inhibitory tyrosine residue (Tyr505) of the Src-family kinase Lck, leading to T-cell activation.[1][13]

Caption: Astragaloside II-mediated regulation of the CD45 signaling pathway.

Experimental Workflow Visualization

The general workflow for the isolation and analysis of Astragaloside II from Astragalus membranaceus is summarized below.

Caption: General experimental workflow for Astragaloside II isolation.

Conclusion

Astragaloside II is a promising natural product with a well-defined chemical structure and a growing body of research supporting its biological activities.[1] This technical guide provides a centralized resource for scientists and researchers, summarizing the key information regarding its discovery, natural abundance, and analytical methodologies. The detailed experimental protocols and elucidation of its effects on major signaling pathways offer a solid foundation for further investigation into the therapeutic potential of Astragaloside II in various disease models. As research continues, a deeper understanding of its mechanisms of action will be crucial for its development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Enrichment and purification process of astragalosides and their anti-human gastric cancer MKN-74 cell proliferation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]

- 7. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajol.info:443 [ajol.info:443]

- 9. Analysis of astragalosides I, II and IV in some Egyptian Astragalus species and Astragalus dietary supplements using high-performance liquid chromatography/evaporative light scattering detector and non-parametric regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification and pharmacokinetics of astragaloside II in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Astragaloside-II: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside-II (AS-II), a principal active saponin (B1150181) isolated from Astragalus membranaceus, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the preliminary investigations into its anti-inflammatory properties. It summarizes key quantitative data, details experimental protocols for in vitro and in vivo models, and elucidates the molecular mechanisms of action through key signaling pathways, including mTOR, NF-κB, and CD45. This document aims to serve as a foundational resource for researchers and professionals in the field of immunology and drug development, facilitating further exploration of Astragaloside-II as a potential therapeutic candidate.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions. The pursuit of novel anti-inflammatory agents with high efficacy and minimal side effects is a significant focus of pharmaceutical research. Astragaloside-II, a cycloartane-type triterpene glycoside, has emerged as a compound of interest due to its diverse pharmacological activities.[1] This guide focuses specifically on its scientifically substantiated anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-inflammatory effects of Astragaloside-II.

Table 1: In Vitro Anti-inflammatory Effects of Astragaloside-II on Intestinal Epithelial Cells

| Cell Line | Inflammatory Stimulus | Astragaloside-II Concentration | Measured Parameter | Result | Reference |

| CCD-18Co | 1 µg/mL LPS | 1 µM | IL-6 Production | Markedly decreased compared to LPS-stimulated control | [1] |

| CCD-18Co | 1 µg/mL LPS | 1 µM | TNF-α Production | Markedly decreased compared to LPS-stimulated control | [1] |

| CCD-18Co | 1 µg/mL LPS | 1 µM | IL-1β Production | Markedly decreased compared to LPS-stimulated control | [1] |

| CCD-18Co | 1 µg/mL LPS | 1 µM | NO Production | Significantly decreased compared to LPS-stimulated control | [1] |

| CCD-18Co | 1 µg/mL LPS | 1 µM | MDA Levels | Significantly decreased compared to LPS-stimulated control | [1] |

| CCD-18Co | 1 µg/mL LPS | 1 µM | SOD Activity | Significantly increased compared to LPS-stimulated control | [1] |

| Caco-2 | - | 0.01, 0.1, 1 µM | Cell Proliferation | Increased by 1.11-fold (p < 0.05), 1.22-fold (p < 0.001), and 1.16-fold (p < 0.001) respectively, compared to control | [2] |

| Caco-2 | - | 0.1 µM | p-mTOR/mTOR Ratio | 1.44 ± 0.02 fold-increase over control (p < 0.01) at 1 hr | [3] |

Table 2: In Vivo Anti-inflammatory Effects of Astragaloside-II in a DSS-Induced Colitis Mouse Model

| Animal Model | Astragaloside-II Dosage | Measured Parameter | Result | Reference |

| DSS-induced colitis mice | 30 and 50 mg/kg | Disease Activity Index (DAI) Scores | Reduced compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | Colon Length | Increased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | IL-6 Levels in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | TNF-α Levels in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | IL-1β Levels in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | NO Levels in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | MPO Activity in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | MDA Levels in Colon | Decreased compared to DSS-treated control | [1] |

| DSS-induced colitis mice | 30 and 50 mg/kg | SOD Activity in Colon | Increased compared to DSS-treated control | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Astragaloside-II.

In Vitro Anti-inflammatory Assay in LPS-Stimulated CCD-18Co Cells

This protocol is adapted from a study investigating the effects of Astragaloside-II on a cellular model of ulcerative colitis.[1]

-

Cell Culture:

-

Culture human colon fibroblast cells (CCD-18Co) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Astragaloside-II Treatment and LPS Stimulation:

-

Seed CCD-18Co cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with Astragaloside-II (e.g., at a concentration of 1 µM) for a specified period (e.g., 2 hours).

-

Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to the culture medium at a final concentration of 1 µg/mL.

-

Incubate the cells for a designated time (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Nitric Oxide (NO) Assay (Griess Reagent):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent system.

-

-

Oxidative Stress Markers:

-

Prepare cell lysates.

-

Measure the levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) using commercially available assay kits.

-

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-IκB, p-p65, and HIF-α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is based on a study evaluating the therapeutic effects of Astragaloside-II in an experimental model of ulcerative colitis.[1]

-

Animal Model:

-

Use male C57BL/6 mice (6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Induction of Colitis and Astragaloside-II Treatment:

-

Induce colitis by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Prepare Astragaloside-II solution (e.g., dissolved in 2% Tween 20 in PBS).

-

Administer Astragaloside-II orally (e.g., at doses of 30 and 50 mg/kg) daily for a specified period (e.g., 10 days), starting before or concurrently with DSS administration.

-

A control group should receive the vehicle only.

-

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate the DAI score based on these parameters.

-

Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon from the cecum to the anus.

-

-

Biochemical Analysis of Colon Tissue:

-

Homogenize a section of the colon tissue.

-

Use the homogenate to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NO, and myeloperoxidase (MPO) activity using ELISA or other appropriate assay kits.

-

Assess oxidative stress by measuring MDA levels and SOD activity in the colon homogenates.

-

-

Western Blot Analysis of Colon Tissue:

-

Extract protein from a section of the colon tissue.

-

Perform Western blot analysis as described in the in vitro protocol to determine the expression levels of HIF-α, p-IκB, and p-p65.

-

Signaling Pathways and Mechanisms of Action

Astragaloside-II exerts its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an inflammatory state, Astragaloside-II has been shown to inhibit the phosphorylation of IκB and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by Astragaloside-II.

Activation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway plays a crucial role in cell growth, proliferation, and survival. In the context of intestinal epithelial repair, Astragaloside-II has been shown to activate the mTOR pathway.[3] This activation is linked to increased L-arginine uptake, which promotes protein synthesis and cell proliferation, thereby aiding in the repair of the intestinal barrier damaged during inflammation.[2][3]

Caption: Activation of the mTOR pathway by Astragaloside-II.

Modulation of CD45 Protein Tyrosine Phosphatase Activity

Astragaloside-II has been found to enhance T-cell activation by regulating the activity of CD45, a protein tyrosine phosphatase. This modulation is a key aspect of its immunomodulatory effects.

Caption: General experimental workflow for investigating Astragaloside-II.

Conclusion

The preliminary evidence strongly suggests that Astragaloside-II possesses significant anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and mTOR. Its ability to reduce pro-inflammatory cytokine production and oxidative stress in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases, particularly those affecting the gastrointestinal tract. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at further elucidating its mechanisms of action and evaluating its clinical efficacy and safety. Further investigation into the specific molecular targets of Astragaloside-II and its pharmacokinetic and pharmacodynamic profiles is warranted to advance its development as a novel anti-inflammatory drug.

References

Astragaloside-II: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside-II (AS-II), a principal active saponin (B1150181) isolated from the medicinal herb Astragalus membranaceus, is emerging as a significant immunomodulatory agent with therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and detailed experimental protocols related to the immunomodulatory functions of Astragaloside-II. The information presented herein is intended to support further research and drug development endeavors in the field of immunology.

Core Immunomodulatory Mechanisms

Astragaloside-II exhibits a dual capacity to enhance T-cell mediated immunity and exert anti-inflammatory effects, positioning it as a nuanced immunomodulator rather than a simple immunostimulant.[2][3]

T-Cell Activation

The primary mechanism for the immunostimulatory activity of Astragaloside-II is the activation of T-lymphocytes. This is achieved through the positive regulation of the CD45 protein tyrosine phosphatase (PTPase), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[2] By enhancing CD45 PTPase activity, Astragaloside-II facilitates the dephosphorylation of the inhibitory tyrosine residue (Tyr505) on Src-family kinases like Lck. This action initiates the TCR signaling pathway, leading to T-cell activation, proliferation, and cytokine production.[4]

Anti-inflammatory Effects

In addition to its immunostimulatory properties, Astragaloside-II demonstrates potent anti-inflammatory and antioxidant activities. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, Astragaloside-II can mitigate oxidative stress by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and decreasing markers of oxidative damage such as malondialdehyde (MDA) and nitric oxide (NO).[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative data regarding the effects of Astragaloside-II on various immunological parameters.

Table 1: In Vitro Effects of Astragaloside-II on T-Cell Activation and Cytokine Production

| Parameter | Cell Type | Stimulant | Astragaloside-II Concentration | Observed Effect | Reference |

| CD45 PTPase Activation (EC50) | - | pNPP/OMFP | 3.33 - 10.42 µg/mL | Concentration-dependent increase in hydrolysis | [2] |

| Splenocyte Proliferation | Murine Splenocytes | ConA, alloantigen, or anti-CD3 | 10 and 30 nmol/L | Significant enhancement of proliferation | [4] |

| IL-2 Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase in secretion | [4] |

| IFN-γ Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase in secretion | [4] |

| CD25 Expression on CD4+ T-cells | Murine Splenocytes | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |

| CD69 Expression on CD4+ T-cells | Murine Splenocytes | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |

| LCK (Tyr505) Dephosphorylation | Primary T-cells | - | 100 nmol/L | Promoted dephosphorylation | [4] |

Table 2: In Vivo Effects of Astragaloside-II on Immunomodulation

| Animal Model | Treatment | Astragaloside-II Dosage | Observed Effect | Reference |

| Cyclophosphamide-induced immunosuppressed mice | Oral administration | 50 mg/kg | Promoted recovery of splenic T-cell proliferation and production of IFN-γ and IL-2 | [4] |

Table 3: Anti-inflammatory Effects of Astragaloside-II

| Cell/Animal Model | Stimulant | Astragaloside-II Concentration/Dosage | Observed Effect | Reference |

| LPS-stimulated CCD-18Co cells | LPS (1 µg/mL) | Not specified | Alleviated inflammatory response; decreased levels of TNF-α, IL-1β, and IL-6 | [1][5] |

| DSS-induced colitis in mice | DSS | Not specified | Reduced disease activity index scores; decreased levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA; increased SOD levels | [1][5] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Astragaloside-II.

Caption: T-Cell Activation Pathway initiated by Astragaloside-II.

Caption: Anti-inflammatory Signaling Pathways inhibited by Astragaloside-II.

Caption: Experimental Workflow for Investigating Astragaloside-II.

Detailed Experimental Protocols

Murine Splenocyte Isolation

This protocol outlines the procedure for obtaining a single-cell suspension of splenocytes from a mouse spleen for subsequent in vitro assays.[5][6][7]

-

Materials:

-

Mouse spleen

-

Sterile Phosphate-Buffered Saline (PBS)

-

70 µm cell strainer

-

50 mL conical tubes

-

Syringe plunger (3 mL or 5 mL)

-

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

-

Centrifuge

-

-

Procedure:

-

Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing cold, sterile PBS.

-

Place a 70 µm cell strainer on top of a 50 mL conical tube.

-

Transfer the spleen onto the strainer and gently mash the tissue through the mesh using the plunger of a syringe. Continuously rinse the strainer with cold PBS to wash the cells into the tube.

-

Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature.

-

Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge as in step 4.

-

Discard the supernatant and wash the cell pellet once more with complete RPMI-1640 medium.

-

Resuspend the final cell pellet in complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. The viability should be >95%.

-

Adjust the cell concentration to the desired density for subsequent experiments.

-

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to stimulation.[8]

-

Materials:

-

Isolated murine splenocytes

-

96-well flat-bottom culture plates

-

T-cell mitogen (e.g., Concanavalin A [ConA] at 1-5 µg/mL or plate-bound anti-CD3 antibody at 5 µg/mL)

-

Astragaloside-II stock solution (dissolved in DMSO)

-

Complete RPMI-1640 medium

-

[³H]-Thymidine (1 µCi/well)

-

Cell harvester

-

Scintillation counter

-

-

Procedure:

-

Seed splenocytes at a density of 2-4 x 10⁵ cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI-1640 medium.

-

Add the T-cell mitogen to the appropriate wells.

-

Add various concentrations of Astragaloside-II (e.g., 10 and 30 nmol/L) to the designated wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

For the final 18-24 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine using a scintillation counter.

-

Data is expressed as counts per minute (CPM) and reflects the rate of DNA synthesis and, consequently, cell proliferation.

-

Cytokine Measurement by ELISA

This protocol describes the quantification of IL-2 and IFN-γ in culture supernatants using a sandwich ELISA.[9][10][11][12][13]

-

Materials:

-

ELISA plate (96-well, high-binding)

-

Capture antibody (anti-mouse IL-2 or anti-mouse IFN-γ)

-

Detection antibody (biotinylated anti-mouse IL-2 or anti-mouse IFN-γ)

-

Recombinant mouse IL-2 or IFN-γ standard

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

-

-

Procedure:

-

Coat the wells of an ELISA plate with 100 µL of capture antibody (diluted in Coating Buffer to 1-4 µg/mL) and incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare a standard curve using serial dilutions of the recombinant cytokine standard.

-

Add 100 µL of standards and culture supernatants (collected from the T-cell proliferation assay at 24-48 hours) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Western Blot for Phosphorylated Proteins (e.g., p-LCK)

This protocol details the detection of phosphorylated LCK to assess the activation of the CD45 PTPase pathway.[14][15][16][17][18][19][20]

-

Materials:

-

Primary T-cells

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibody (e.g., Rabbit anti-Phospho-Lck (Tyr505), 1:1000 dilution)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG, 1:5000 dilution)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL detection reagents

-

Chemiluminescence imaging system

-

-

Procedure:

-

After treatment with Astragaloside-II, lyse the T-cells in ice-cold Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-LCK (Tyr505) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total LCK.

-

In Vivo Immunosuppression Model

This protocol describes the induction of immunosuppression in mice using cyclophosphamide.[21][22][23][24][25]

-

Materials:

-

BALB/c mice (6-8 weeks old)

-

Cyclophosphamide (CTX)

-

Sterile saline

-

Astragaloside-II

-

-

Procedure:

-

Induce immunosuppression by intraperitoneal (i.p.) injection of CTX at a dose of 80 mg/kg body weight for three consecutive days.

-

Following the final CTX injection, begin oral administration of Astragaloside-II (e.g., 50 mg/kg) daily for a specified period (e.g., 7-10 days). A control group should receive the vehicle (e.g., sterile saline).

-

At the end of the treatment period, euthanize the mice and harvest the spleens for ex vivo analysis of T-cell proliferation and cytokine production as described in the protocols above.

-

Conclusion

Astragaloside-II is a compelling immunomodulatory agent with a clearly defined mechanism of action on T-cell activation via the CD45 PTPase pathway, complemented by significant anti-inflammatory properties through the inhibition of NF-κB and MAPK signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Astragaloside-II in a variety of immune-related disorders. Continued investigation into its nuanced effects on different immune cell subsets and in various disease models is warranted to fully elucidate its clinical applicability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. ELISA Coating and Blocking Protocol and Tips | Diagnopal [diagnopal.ca]

- 12. ELISA Procedures [sigmaaldrich.com]

- 13. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inventbiotech.com [inventbiotech.com]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-LCK (Tyr394) Polyclonal Antibody (PA5-37628) [thermofisher.com]

- 20. Phospho-p56-LCK (LSK) (Tyr505) Polyclonal Antibody (602-340) [thermofisher.com]

- 21. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. academic.oup.com [academic.oup.com]

- 25. A cyclophosphamide-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Astragaloside-II and Wound Healing: A Technical Guide

Disclaimer: Foundational research directly investigating the effects of Astragaloside-II on cutaneous (skin) wound healing is currently limited in the available scientific literature. The majority of research on the wound healing properties of astragalosides has focused on Astragaloside (B48827) IV and total astragalosides. This guide presents the most relevant foundational research on Astragaloside-II in the context of epithelial repair, drawing from a key study on intestinal wound healing which may offer insights into its potential mechanisms. Additionally, for a broader perspective, this guide summarizes the well-documented effects of the structurally similar compound, Astragaloside IV, on cutaneous wound healing.

Part 1: Astragaloside-II and Epithelial Wound Repair

The most comprehensive data on Astragaloside-II's role in wound healing comes from studies on intestinal epithelial cells. This research provides a foundational understanding of its potential mechanisms of action, which may be applicable to other epithelial tissues.

In Vitro Studies with Caco-2 Cells

A pivotal study investigated the effects of Astragaloside-II on the human intestinal Caco-2 cell line, a common model for intestinal epithelial barrier function and repair[1][2][3][4].

The following tables summarize the key quantitative findings from this research.

Table 1: Effect of Astragaloside-II on Caco-2 Cell Proliferation [2]

| Concentration of Astragaloside-II (µM) | Fold-Change in Cell Proliferation (vs. Control) | p-value |

| 0.01 | 1.11 ± 0.03 | < 0.05 |

| 0.1 | 1.22 ± 0.03 | < 0.001 |

| 1 | 1.16 ± 0.03 | < 0.001 |

Table 2: Effect of Astragaloside-II on Caco-2 Cell Scratch Wound Closure (at 48 hours) [2]

| Concentration of Astragaloside-II (µM) | Scratch Wound Closure (%) | p-value |

| Control | 30.77 ± 2.13 | - |

| 0.01 | 41.42 ± 2.09 | < 0.01 |

| 0.1 | 42.17 ± 1.42 | < 0.001 |

| 1 | 39.79 ± 1.61 | < 0.01 |

Cell Proliferation Assay:

-

Cell Line: Human intestinal Caco-2 cells.

-

Treatment: Cells were treated with Astragaloside-II at concentrations of 0.01, 0.1, and 1 µM for 24 hours.

-

Method: Cell proliferation was quantified using a Cell Counting Kit-8 (CCK-8).

-

Data Analysis: Results were expressed as a fold-change compared to the untreated control group. Statistical significance was determined using appropriate tests[2].

Scratch Wound Closure Assay:

-

Cell Culture: Caco-2 cell monolayers were grown to confluence.

-

Wound Creation: A scratch was created in the cell monolayer using a sterile pipette tip.

-

Treatment: The cells were then incubated with various concentrations of Astragaloside-II.

-

Analysis: The closure of the scratch was photographed and quantified over time. The percentage of wound closure was calculated based on the initial and remaining cell-free area[2].

Astragaloside-II has been shown to promote intestinal epithelial repair by activating the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and protein synthesis[1][3][5]. The proposed mechanism involves the enhancement of L-arginine uptake, which in turn activates the mTOR pathway[1][3][4].

In Vivo Studies

The effects of Astragaloside-II have also been investigated in a mouse model of colitis, which involves intestinal epithelial injury[1][3].

-

Animal Model: A mouse model of colitis was induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS).

-

Treatment: Mice were treated with Astragaloside-II.

-

Outcome Measures: The study assessed parameters such as body weight, length of the small intestine, and myeloperoxidase (MPO) activity (an indicator of inflammation).

-

Findings: Astragaloside-II treatment showed a reduction in MPO activity, indicating its anti-inflammatory potential[1].

Part 2: Astragaloside IV and Cutaneous Wound Healing - An Analogous Perspective

Given the limited direct research on Astragaloside-II in skin wound healing, examining the effects of the closely related compound, Astragaloside IV, can provide valuable insights for researchers. Astragaloside IV has been more extensively studied in the context of cutaneous wound repair.

Effects on Skin Cells

Keratinocytes:

-

Proliferation and Migration: Astragaloside IV has been shown to promote the proliferation and migration of keratinocytes, which are essential for re-epithelialization during wound healing[6][7][8]. In one study, Astragaloside IV significantly promoted the migration of keratinocytes in a wound scratching assay, with the optimal effect observed at 100 µmol/L[9].

-

Signaling Pathways: The pro-proliferative and migratory effects of Astragaloside IV on keratinocytes have been linked to the lncRNA H19/ILF3/CDK4 axis[6][8]. It has also been shown to downregulate β-catenin in keratinocytes, which can counter inhibition of proliferation and migration[7]. In the context of psoriasis, a condition characterized by keratinocyte hyperproliferation and inflammation, Astragaloside IV has been found to suppress these processes by inhibiting the NF-κB pathway[10][11].

Fibroblasts:

-

Proliferation and Collagen Synthesis: Dermal fibroblasts play a critical role in wound healing by producing extracellular matrix components, primarily collagen[12][13]. Studies on total astragalosides have indicated a role in promoting fibroblast proliferation and increasing the levels of α-smooth muscle actin (α-SMA) and collagen I, which are important for wound contraction and granulation tissue formation[14][15]. Astragaloside IV, specifically, has been shown to control collagen reduction in photoaging skin by improving the transforming growth factor-β (TGF-β)/Smad signaling pathway and inhibiting matrix metalloproteinase-1 (MMP-1)[16][17]. In the context of keloids, which are characterized by excessive fibroblast proliferation and collagen deposition, Astragaloside IV has been shown to suppress these profibrotic activities[18].

In Vivo Cutaneous Wound Healing Models

-

Wound Closure: In a rat skin excision model, topical application of Astragaloside IV was found to stimulate wound healing. For instance, on the 6th day post-wounding, there was a 21% recovery in the Astragaloside IV treated group compared to 8% in the control group[19].

-

Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for providing nutrients and oxygen to the healing wound. Astragaloside IV has been shown to promote angiogenesis[20][21]. In diabetic rats, Astragaloside IV improved angiogenesis and promoted wound healing, a process potentially mediated by the activation of SUMOylation[20][21].

-

Collagen Deposition and Skin Strength: Studies have indicated that Astragaloside IV can promote collagen synthesis and improve the tensile strength of the repaired skin.

Conclusion and Future Directions

While direct evidence for the role of Astragaloside-II in cutaneous wound healing is lacking, foundational research on its effects on intestinal epithelial repair suggests a promising mechanism of action through the mTOR signaling pathway. The extensive research on the closely related compound, Astragaloside IV, further supports the potential of astragalosides as therapeutic agents in wound management by promoting the proliferation and migration of key skin cells, enhancing angiogenesis, and modulating collagen deposition.

Future research should focus on directly investigating the effects of Astragaloside-II on dermal fibroblasts and keratinocytes to elucidate its specific mechanisms in skin repair. In vivo studies using cutaneous wound healing models are essential to validate its efficacy and safety for potential dermatological applications. Such research will be critical in determining if Astragaloside-II holds similar or distinct therapeutic potential compared to Astragaloside IV for the treatment of wounds.

References

- 1. Astragaloside II promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Astragaloside II promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Astragaloside IV promotes keratinocyte proliferation and migration through upregulating lncRNA H19 recruited ILF3 to enhance the stability of CDK4 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astragaloside IV Downregulates β-Catenin in Rat Keratinocytes to Counter LiCl-Induced Inhibition of Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV promotes keratinocyte proliferation and migration through upregulating lncRNA H19 recruited ILF3 to enhance the stability of CDK4 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. all-imm.com [all-imm.com]

- 11. Astragaloside IV suppresses the proliferation and inflammatory response of human epidermal keratinocytes and ameliorates imiquimod-induced psoriasis-like skin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Astragalus Membranaceus—Can It Delay Cellular Aging? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of total astragalosides on diabetic non-healing wound by regulating immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. termedia.pl [termedia.pl]

- 16. Astragaloside IV controls collagen reduction in photoaging skin by improving transforming growth factor-β/Smad signaling suppression and inhibiting matrix metalloproteinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Astragaloside IV alleviates skin fibrosis by modulating fibroblast phenotype in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The healing and anti-scar effects of astragaloside IV on the wound repair in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. besjournal.com [besjournal.com]

- 21. besjournal.com [besjournal.com]

Initial Studies on Astragaloside-II in Cancer Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside-II (AS-II), a cycloartane-type triterpene glycoside extracted from the medicinal plant Astragalus membranaceus, is emerging as a compound of interest in the field of oncology. Initial research indicates that AS-II may not possess potent direct cytotoxicity against cancer cells but rather functions as a promising chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs. This technical guide provides an in-depth overview of the foundational studies on AS-II in cancer chemotherapy, focusing on its mechanisms of action, experimental protocols, and quantitative data from in vitro and in vivo models.

Core Mechanism of Action: Autophagy Inhibition

A primary mechanism by which Astragaloside-II appears to exert its anti-cancer effects is through the inhibition of autophagy. Autophagy is a cellular process of self-digestion that cancer cells can exploit to survive the stress induced by chemotherapy. By inhibiting this protective mechanism, AS-II can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

Studies have shown that AS-II can significantly decrease the expression of key autophagy-related proteins, namely Beclin-1 and microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). This reduction in autophagy markers leads to the accumulation of autophagosomes and ultimately enhances chemotherapy-induced apoptosis.

Signaling Pathways Modulated by Astragaloside-II

The inhibitory effect of Astragaloside-II on autophagy is mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer. Cisplatin, a common chemotherapeutic, can induce protective autophagy through the activation of the PI3K/Akt/mTOR pathway.[1] Research suggests that Astragaloside-II can counteract this by inhibiting the phosphorylation of key components of this pathway, thereby suppressing the downstream activation of autophagy.

MAPK-mTOR Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation and survival. Astragaloside-II has been shown to interfere with the MAPK-mTOR pathway to suppress pro-survival autophagy in cancer cells. This inhibition sensitizes the cells to chemotherapy-induced cell death.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies on Astragaloside-II in cancer chemotherapy.

Table 1: In Vitro Chemosensitization Effect of Astragaloside-II

| Cell Line | Chemotherapeutic Agent | AS-II Concentration | Effect | Reference |

| Bel-7402/FU (5-FU resistant hepatocellular carcinoma) | 5-Fluorouracil (5-FU) | 80 µM | Sensitizes cells to 5-FU-induced cell death via autophagy inhibition.[2] | [2] |

| Human Cancer Cells (unspecified) | Cisplatin | Not specified | In conjunction with cisplatin, significantly reduced cell viability and increased apoptosis.[1] | [1] |

Table 2: In Vitro Effects of Astragaloside-II on Autophagy Markers

| Cell Line | Treatment | Effect on Beclin-1 | Effect on LC3-II | Reference |

| Bel-7402/FU | Astragaloside-II (80 µM) + 5-Fluorouracil (0.2 mM) | Significantly decreased (P < 0.05) | Significantly decreased formation (P < 0.05) | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of Astragaloside-II alone, the chemotherapeutic agent alone, or a combination of both for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Autophagy and Signaling Proteins

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Beclin-1, LC3, p-Akt, p-mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Initial studies on Astragaloside-II in cancer chemotherapy reveal its potential as a chemosensitizing agent, primarily through the inhibition of protective autophagy via modulation of the PI3K/Akt/mTOR and MAPK-mTOR signaling pathways. The available quantitative data, though limited, supports this mechanism of action.

Future research should focus on:

-

Establishing the IC50 values of Astragaloside-II alone and in combination with a broader range of chemotherapeutic agents across various cancer cell lines.

-

Conducting more extensive in vivo studies to determine optimal dosing, efficacy, and potential toxicity of Astragaloside-II in combination therapies.

-

Elucidating the precise molecular targets of Astragaloside-II within the identified signaling pathways to further refine its mechanism of action.

A deeper understanding of these aspects will be crucial for the potential translation of Astragaloside-II into clinical applications for cancer treatment.

References

Astragaloside II: A Technical Guide on its Modulation of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside II, a principal active saponin (B1150181) isolated from the roots of Astragalus membranaceus, has garnered significant attention for its immunomodulatory properties. This technical guide provides an in-depth analysis of the effects of Astragaloside II on the production of key cytokines, detailing the underlying molecular mechanisms and experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.